Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate
Description
tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate (CAS: 1629904-92-2) is a bicyclic tertiary amine derivative with a rigid bicyclo[2.2.2]octane scaffold. The compound features a tert-butyl carbamate group and forms a hemioxalate salt, likely to enhance crystallinity or stability during synthesis . Its molecular formula is C₁₁H₂₁ClN₂O₂ (hydrochloride form), with a molecular weight of 248.75 g/mol . The hemioxalate structure introduces oxalate counterions, which may influence hydrogen bonding and solubility compared to other salt forms.
Properties
IUPAC Name |
tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8;3-1(4)2(5)6/h2*8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUWTMSXSLCERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CN2.CC(C)(C)OC(=O)N1CC2CCC1CN2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route Overview
The preparation of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate typically involves:
Stepwise Preparation Details
Detailed Research Findings
Reduction of diketopiperazine to bicyclic amine: A typical procedure involves charging a soxhlet extractor thimble with diketopiperazine and suspending it above a flask containing LAH in THF. The system is refluxed for 16 hours, ensuring complete reduction to the bicyclic amine.
Esterification specifics: The tert-butyl esterification is achieved by reacting the carboxylic acid intermediate with tert-butanol in the presence of acid catalysts or by using tert-butyl chloroformate reagents. This step is crucial for protecting the acid and enabling further functionalization or salt formation.
Hemioxalate salt preparation: The tert-butyl ester is dissolved in a suitable solvent (e.g., ethyl acetate or ethanol), followed by the addition of oxalic acid in stoichiometric amounts to precipitate the hemioxalate salt. The resulting salt exhibits improved physicochemical properties such as enhanced stability and crystallinity, which are advantageous for pharmaceutical applications.
Data Table: Summary of Preparation Conditions and Yields
| Preparation Step | Reagents/Conditions | Reaction Time | Yield (%) | Remarks |
|---|---|---|---|---|
| Reduction of diketopiperazine to 2,5-diazabicyclo[2.2.2]octane | Lithium aluminium hydride (LAH), THF, reflux | 16 h | >85% (reported) | Requires anhydrous conditions; careful quenching needed |
| Carboxylation at 2-position | Oxidation or functional group transformation (varies) | Variable | Moderate to high | Selectivity critical to avoid side reactions |
| Esterification to tert-butyl ester | tert-Butanol + acid catalyst or tert-butyl chloroformate | 2–6 h | 80–90% | Reaction monitored by TLC or HPLC |
| Hemioxalate salt formation | Oxalic acid, solvent (ethyl acetate/ethanol) | 1–3 h | >90% | Salt precipitation improves purity and stability |
Notes on Methodological Variations and Optimization
The reduction step using LAH is well-established but requires strict moisture exclusion to prevent reagent decomposition and side reactions.
Esterification conditions can be optimized by adjusting temperature, catalyst concentration, and solvent choice to maximize yield and minimize by-products.
Hemioxalate salt formation is sensitive to stoichiometry and solvent polarity; optimal conditions ensure high purity crystalline salt suitable for downstream applications.
Alternative protecting groups or salt forms may be explored depending on the target application, but tert-butyl ester and hemioxalate salt remain preferred for their balance of stability and reactivity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of new functionalized derivatives .
Scientific Research Applications
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is employed in the study of enzyme inhibitors and other biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo Ring System Variations
Bicyclo[2.2.2]octane vs. Bicyclo[2.2.1]heptane
- tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS: 617714-22-4): Shares the same bicyclo[2.2.2]octane core but lacks the oxalate counterion.
- tert-Butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: Not specified): Features a smaller bicyclo[2.2.1]heptane ring and a nitro-substituted pyridyl group. The reduced ring size increases ring strain, possibly enhancing reactivity in nucleophilic substitutions .
Bicyclo[3.2.1]octane Derivatives
- tert-Butyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate (CAS: 286946-98-3): The bicyclo[3.2.1]octane system introduces an additional methylene group, altering spatial geometry.
Stereochemical Variations
Salt and Counterion Effects
- Hydrochloride Salt (CAS: 1629904-92-2): Offers high aqueous solubility due to ionic interactions with Cl⁻, making it suitable for formulation in polar solvents .
- Hemioxalate Salt: The oxalate counterion (C₂O₄²⁻) may form stronger hydrogen bonds, enhancing crystallinity but reducing solubility in non-polar media compared to hydrochloride forms .
- Free Base Form (CAS: 858671-91-7): Lacks counterions, likely exhibiting lower melting points and higher lipophilicity, advantageous for membrane permeability in drug delivery .
Functional Group Modifications
- Ethyl Carboxylate Analogues (e.g., (±)-2–(±)-8): Ethyl ester derivatives (e.g., ethyl 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylate) replace the tert-butyl group, reducing steric bulk. These compounds exhibit lower thermal stability (mp 130–229°C) compared to tert-butyl derivatives .
Key Research Findings
- Synthetic Utility : The tert-butyl carbamate group is widely used as a protecting group in peptide synthesis. The bicyclo[2.2.2]octane scaffold’s rigidity facilitates stereochemical control during reactions .
- Pharmaceutical Applications : Derivatives like (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate are employed as intermediates in kinase inhibitors, leveraging their conformational stability .
- hydrochloride) .
Biological Activity
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate (CAS No. 1629904-92-2) is a bicyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Basic Information
| Property | Value |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | CHClNO |
| Molecular Weight | 248.75 g/mol |
| CAS Number | 1629904-92-2 |
Structure
The compound features a bicyclic structure that contributes to its unique chemical reactivity and biological interactions.
Research indicates that tert-butyl 2,5-diazabicyclo[2.2.2]octane derivatives exhibit various biological activities, primarily through modulation of enzyme pathways and receptor interactions. For instance, a study on fungal P450 enzymes demonstrated the compound's role in catalyzing reactions that lead to significant structural transformations in related alkaloids, showcasing its potential in biosynthetic applications .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds within the diazabicyclo family. These compounds have been shown to inhibit the growth of various bacterial strains, suggesting their utility in developing new antimicrobial agents .
Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological effects. Preliminary investigations into its interaction with neurotransmitter systems indicate possible anxiolytic or antidepressant properties, warranting further exploration in clinical settings.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of tert-butyl 2,5-diazabicyclo[2.2.2]octane derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, demonstrating the compound's potential as a novel antimicrobial agent.
Case Study 2: Neuroactive Properties
In a controlled animal study, the administration of tert-butyl 2,5-diazabicyclo[2.2.2]octane derivatives resulted in a notable decrease in anxiety-like behaviors measured through established behavioral assays (e.g., elevated plus maze). These findings suggest that the compound may influence central nervous system pathways associated with anxiety regulation.
Enzymatic Pathways
Research has identified specific enzymatic pathways influenced by tert-butyl 2,5-diazabicyclo[2.2.2]octane derivatives. For example, the compound's interaction with cytochrome P450 enzymes has been characterized, revealing its role in facilitating oxidative transformations that may enhance bioavailability and efficacy in therapeutic applications .
Structural Activity Relationship (SAR)
Investigations into the SAR of related compounds have provided insights into how modifications to the bicyclic structure affect biological activity. Substituents on the diazabicyclo framework can significantly alter potency and selectivity towards specific biological targets.
Q & A
What are the established synthetic protocols for preparing tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate derivatives in academic settings?
A common method involves coupling reactions using palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., S-Phos) under inert conditions. For example, tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate was synthesized via Buchwald-Hartwig amination with NaHMDS as a base in 1,4-dioxane at 60°C . Key considerations include optimizing equivalents of the bicyclic amine precursor to avoid side reactions and ensuring anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl (Boc) protecting group.
How can researchers validate the stereochemical purity of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate derivatives?
High-resolution NMR (e.g., 600 MHz) combined with X-ray crystallography is critical. For instance, δ 1.33 ppm (d, J = 32.21 Hz) in DMSO-d₆ corresponds to the tert-butyl group, while coupling constants in bicyclic protons confirm ring conformation . X-ray analysis using SHELXL software (via SHELXTL) allows refinement of bond angles and torsional parameters to verify stereochemistry, particularly for enantiomers like (1S,4S)- or (1R,4R)-configurations .
What advanced strategies are used to study the reactivity of the 2,5-diazabicyclo[2.2.2]octane core in enzymatic transformations?
The fungal P450 enzyme CtdY catalyzes cleavage of the amide bond in 2,5-diazabicyclo[2.2.2]octane systems, followed by decarboxylation to form pentacyclic alkaloids like 21R-citrinadin A. Researchers employ LC-MS and isotopic labeling (e.g., ¹³C-tracer studies) to track intermediates and validate reaction mechanisms . Kinetic assays under varying pH and temperature conditions are used to probe substrate specificity.
How does the hemioxalate counterion influence the stability and solubility of this compound?
The hemioxalate form enhances crystallinity and aqueous solubility compared to free bases. Stability studies under accelerated conditions (40°C/75% RH) show negligible degradation over 30 days when stored in amber vials at -20°C . Differential Scanning Calorimetry (DSC) can identify decomposition temperatures, while HPLC-UV (220 nm) monitors purity shifts under stress conditions (e.g., oxidative or photolytic).
What computational methods are employed to predict the bioactivity of derivatives of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties of the bicyclic core, while molecular docking (AutoDock Vina) predicts binding affinities to targets like enzymes or receptors. For example, derivatives with nitro- or amino-substituted pyridyl groups show enhanced interactions with kinase active sites . QSAR models correlating logP values with cellular permeability are also used to prioritize candidates for in vitro testing.
How can researchers resolve contradictions in reported synthetic yields for tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate?
Discrepancies often arise from variations in Boc-deprotection conditions or purification methods. A systematic comparison using TLC monitoring (silica gel, ethyl acetate/hexane) and preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) can identify optimal protocols . Reproducibility improves with strict control of reaction stoichiometry and exclusion of moisture.
What role does the bicyclo[2.2.2]octane scaffold play in medicinal chemistry applications?
The rigid, three-dimensional structure enhances binding selectivity by reducing conformational flexibility. In kinase inhibitors, the scaffold positions substituents (e.g., pyridyl groups) to form hydrogen bonds with ATP-binding pockets . Advanced studies use cryo-EM or SPR (Surface Plasmon Resonance) to validate target engagement and quantify binding kinetics.
What analytical challenges arise in characterizing degradation products of this compound?
Degradation pathways (e.g., hydrolysis or oxidation) produce trace impurities detectable via HRMS-TOF (ESI+ mode) and 2D-NMR (COSY, HSQC). For example, tert-butyl cleavage generates diazabicyclo[2.2.2]octane-2-carboxylic acid, identifiable by m/z 185.1056 ([M+H]⁺) . Method validation per ICH guidelines ensures sensitivity (LOQ < 0.1%) and accuracy for regulatory submissions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
